Sodium tetrachloroaurate(III) dihydrate

Catalog No.
S1521341
CAS No.
13874-02-7
M.F
AuCl4H4NaO2
M. Wt
397.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium tetrachloroaurate(III) dihydrate

CAS Number

13874-02-7

Product Name

Sodium tetrachloroaurate(III) dihydrate

IUPAC Name

sodium;tetrachlorogold(1-);dihydrate

Molecular Formula

AuCl4H4NaO2

Molecular Weight

397.8 g/mol

InChI

InChI=1S/Au.4ClH.Na.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4

InChI Key

OEERDTKOVZFOHF-UHFFFAOYSA-J

SMILES

O.O.[Na+].Cl[Au-](Cl)(Cl)Cl

Synonyms

Sodium tetrachloroaurate(III) Dihydrate;

Canonical SMILES

O.O.[Na+].Cl[Au-](Cl)(Cl)Cl

Catalyst in Organic Synthesis:

Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) is a popular and inexpensive gold catalyst widely used in various organic transformations []. Its diverse applications include:

  • Nucleophilic addition to multiple bonds: This reaction involves the addition of a nucleophile (electron-rich species) to a molecule containing a multiple bond (double or triple bond) []. Sodium tetrachloroaurate(III) dihydrate can facilitate these reactions, leading to the formation of valuable organic compounds.
  • Nonsymmetrical etherification: This process involves creating an ether linkage (C-O-C) between two different molecules. Sodium tetrachloroaurate(III) dihydrate acts as a catalyst, enabling the selective formation of unsymmetrical ethers, which are important building blocks in various pharmaceuticals and materials [].
  • Nucleophilic substitution of propargylic alcohols: Propargylic alcohols are organic molecules containing a hydroxyl group (OH) attached to a carbon atom adjacent to a triple bond (C≡C). Sodium tetrachloroaurate(III) dihydrate can catalyze the substitution of the hydroxyl group with other nucleophiles, leading to the synthesis of diverse functionalized molecules [].

Deprotection of Protecting Groups:

Protecting groups are temporary chemical modifications introduced into molecules during synthesis to prevent unwanted reactions at specific sites. Sodium tetrachloroaurate(III) dihydrate finds application in the efficient deprotection of tert-butyl(dimethyl)silyl (TBS) protecting groups []. This method offers a simple and mild approach to selectively remove the TBS group without affecting other functionalities within the molecule.

Synthesis of Pharmaceutical Building Blocks:

One notable application of sodium tetrachloroaurate(III) dihydrate lies in the synthesis of 1,5-benzodiazepine and quinoxaline derivatives. These heterocyclic (ring containing different atoms) compounds are crucial building blocks for various pharmaceuticals, including anti-anxiety medications and anti-cancer drugs [].

Future Directions:

Research on the utilization of sodium tetrachloroaurate(III) dihydrate in organic synthesis continues to evolve. Scientists are exploring its potential in developing new methodologies for various transformations, including:

  • Asymmetric catalysis: This field focuses on creating molecules with a specific spatial arrangement of atoms, crucial for the development of new drugs and materials.
  • Cascade reactions: These involve multiple sequential transformations within a single reaction sequence, leading to the efficient synthesis of complex molecules.

Sodium tetrachloroaurate(III) dihydrate is an inorganic compound with the chemical formula NaAuCl₄·2H₂O. It consists of sodium ions (Na⁺) and tetrachloroaurate ions (AuCl₄⁻). This compound typically appears as a golden-orange crystalline solid at room temperature and is known for its high purity and stability in various forms, including both anhydrous and dihydrate states . The dihydrate form contains two water molecules per formula unit, contributing to its unique properties.

Sodium tetrachloroaurate(III) dihydrate is considered toxic and can cause irritation upon contact with skin or eyes []. It is also a suspected environmental hazard due to the presence of gold ions []. Always handle this compound with proper personal protective equipment (PPE) in a well-ventilated fume hood, following laboratory safety protocols [].

  • Formation Reaction:
    • The synthesis of sodium tetrachloroaurate(III) can be represented by the following reaction:
      H[AuCl4]+NaClNa[AuCl4]+HClH[AuCl_4]+NaCl\rightarrow Na[AuCl_4]+HCl
    • Alternatively, it can also be produced from sodium carbonate:
      2H[AuCl4]+Na2CO32Na[AuCl4]+H2O+CO22H[AuCl_4]+Na_2CO_3\rightarrow 2Na[AuCl_4]+H_2O+CO_2
  • Catalytic Reactions:
    • Sodium tetrachloroaurate(III) dihydrate acts as a catalyst in various organic reactions, such as the hydrochlorination of acetylene and the oxidation of sulfides, demonstrating its utility in synthetic chemistry .

Research indicates that sodium tetrachloroaurate(III) dihydrate exhibits biological activity, particularly in the context of medicinal chemistry. It has been explored for its potential use in chemotherapy due to its ability to interact with biological molecules. The compound's gold content may contribute to its therapeutic effects, although specific mechanisms of action remain under investigation .

The conventional synthesis methods for sodium tetrachloroaurate(III) dihydrate include:

  • Reaction with Tetrachloroauric Acid: Mixing tetrachloroauric acid with sodium chloride or sodium carbonate under controlled conditions.
  • Evaporation and Crystallization: The resulting solution is evaporated and cooled to allow crystallization, yielding the desired product.
  • Alternative Methods: More recent methods involve the addition of gold to sodium oxy-halogen salts in the presence of hydrochloric acid, which may offer improved efficiency and yield .

Sodium tetrachloroaurate(III) dihydrate has a wide array of applications:

  • Catalysis: Used extensively as a catalyst in organic synthesis.
  • Photography: Historically employed in photographic processes due to its light-sensitive properties.
  • Staining and Decoration: Utilized for staining fine glass and decorating porcelain.
  • Medical

Sodium tetrachloroaurate(III) dihydrate shares similarities with several other gold compounds. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Sodium chloroaurate(I)NaAuCl₂Contains gold in a lower oxidation state (I).
Gold(III) chlorideAuCl₃A simpler chloride without sodium; used as a reagent.
Potassium tetrachloroaurate(III)KAuCl₄Similar structure but contains potassium instead of sodium.
Gold(I) thiolatesR-S-Au(I)Organogold compounds that exhibit different reactivity.

Sodium tetrachloroaurate(III) dihydrate is unique due to its specific combination of gold oxidation state and hydration, which influences its reactivity and applications in catalysis and medicinal chemistry .

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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